molecular formula C6H16ClN B1422973 Methyl(2-methylbutyl)amine hydrochloride CAS No. 130985-79-4

Methyl(2-methylbutyl)amine hydrochloride

Cat. No. B1422973
M. Wt: 137.65 g/mol
InChI Key: OUCMHHDNEZEEFG-UHFFFAOYSA-N
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Description

Methyl(2-methylbutyl)amine hydrochloride is a chemical compound with the molecular formula C6H16ClN and a molecular weight of 137.65 . It is a derivative of amine, which is an organic compound containing a basic nitrogen atom with a lone pair .


Molecular Structure Analysis

The molecular structure of Methyl(2-methylbutyl)amine hydrochloride consists of a central nitrogen atom bonded to a methyl group and a 2-methylbutyl group . The presence of the nitrogen atom classifies it as an amine .


Chemical Reactions Analysis

Amines, such as Methyl(2-methylbutyl)amine hydrochloride, can undergo several types of reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .


Physical And Chemical Properties Analysis

Methyl(2-methylbutyl)amine hydrochloride is a powder at room temperature . It has a melting point of 180-182°C . The compound is soluble in alcohols and water . Its density is 0.738 g/mL at 25°C .

Scientific Research Applications

Gas Chromatography

  • A method was developed for the direct determination of alkyl amine hydrochlorides in aqueous solution, including Methyl(2-methylbutyl)amine hydrochloride. This involves converting the hydrochloride salts to free amines in the injection port of a gas chromatograph (Umbreit, Nygren, & Testa, 1969).

Thermal Processing Studies

  • Research on the thermal processing of cocoa identified the formation of various amines, including 2-methylbutylamine, suggesting a new thermogenic formation pathway of biogenic amines from amino acids (Granvogl, Bugan, & Schieberle, 2006).

Conformational Studies

  • Synthesis and study of the configurations and preferred conformations of 2-methyl- and 2,NN-trimethylchroman-3-amines, including derivatives like hydrochlorides, were conducted to understand their chemical behavior (Booth, Huckle, & Lockhart, 1973).

Chemical Synthesis

  • In the field of chemical synthesis, methyl(2-methylbutyl)amine hydrochloride is involved in various processes, such as the reductive amination for the synthesis of N-methylated and N-alkylated amines using catalysts (Senthamarai et al., 2018).

Corrosion Inhibition

  • A study on amine derivative compounds, including those related to methyl(2-methylbutyl)amine, was conducted to assess their effectiveness as corrosion inhibitors on mild steel in an acidic environment (Boughoues et al., 2020).

Chemical Analysis

  • Research into the gas chromatographic-mass spectrometric analysis of volatile amines, like methylamines and others, identified their presence and characteristics in different samples (Pons et al., 1985).

Safety And Hazards

Methyl(2-methylbutyl)amine hydrochloride is classified as Acute Tox. 4 Oral - Flam. Liq. 2 - Skin Corr. 1B . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used and all sources of ignition should be removed .

properties

IUPAC Name

N,2-dimethylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.ClH/c1-4-6(2)5-7-3;/h6-7H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCMHHDNEZEEFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl(2-methylbutyl)amine hydrochloride

CAS RN

130985-79-4
Record name methyl(2-methylbutyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Ji, BI Ludeke, P Kleihues… - Chemical research in …, 1991 - ACS Publications
The major pathway for the bioactivation of asymmetric iV-nitrosomethylalkylamines involves cytochrome P-450 catalyzed-C hydroxylation of the alkyl moiety opposite the methyl group, …
Number of citations: 7 pubs.acs.org

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